Differential Modulation of Tyrosine Hydroxylase Activity: 6-Chloro vs. Unsubstituted Phenylaminotetralin (PAT)
In a study evaluating novel sigma-like receptor ligands, the 6-chloro-7-hydroxy substituted phenylaminotetralin (CI,OH-PAT) demonstrated a distinct functional profile compared to its 6,7-unsubstituted congener. The chloro-substituted compound increased tyrosine hydroxylase activity in rat corpus striatum by approximately 30-40% at a concentration of 0.1 µM [1]. In contrast, the 6,7-unsubstituted analog ((+/-)-(trans)-1-phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene) stimulated tyrosine hydroxylase activity by as much as 50-60% over basal levels under the same conditions, without causing the displacement of intraneuronal dopamine observed at higher concentrations of the chlorinated derivative [1].
| Evidence Dimension | Tyrosine Hydroxylase Activity Stimulation |
|---|---|
| Target Compound Data | ~30-40% increase at 0.1 µM |
| Comparator Or Baseline | 6,7-unsubstituted PAT: 50-60% increase over basal |
| Quantified Difference | Target compound shows ~10-30% lower maximal stimulation and exhibits indirect dopamine displacement at higher concentrations. |
| Conditions | Rat corpus striatum tissue, in vitro functional assay |
Why This Matters
This demonstrates that the 6-chloro substitution significantly alters the functional pharmacology of the tetralin scaffold, which is critical for researchers designing selective sigma receptor ligands or studying catecholamine synthesis modulation.
- [1] Booth, R. G., et al. (1993). New sigma-like receptor recognized by novel phenylaminotetralins: ligand binding and functional studies. Molecular Pharmacology, 44(6), 1232-1239. View Source
